2-氨基-6-叠氮基-5,6-二氢-7(4H)-苯并噻唑酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone is not directly mentioned in the provided papers. However, the papers discuss related benzothiazole derivatives, which can provide insights into the chemical behavior and potential applications of the compound . Benzothiazoles are heterocyclic compounds that have been extensively studied for their biological activities, particularly as antitumor agents .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of aniline derivatives with appropriate reagents. For instance, 2-(4-aminophenyl)benzothiazoles have been synthesized using simple, high-yielding routes . Another study describes the synthesis of 2-amino benzothiazole and its derivatives by reacting aniline derivatives with potassium thiocyanate (KSCN) in the presence of bromine (Br2) and glacial acetic acid, followed by neutralization with concentrated ammonia or sodium hydroxide (NaOH) . These methods could potentially be adapted for the synthesis of 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone by incorporating an azido group at the appropriate position in the molecule.

Molecular Structure Analysis

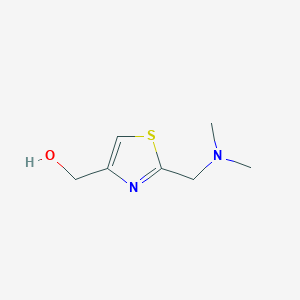

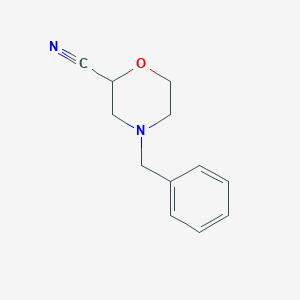

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The position and nature of substituents on these rings significantly influence the biological activity and physical properties of the compounds . The presence of an azido group in 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone would likely affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions, including reactions with amines to yield substituted products . The azido group in the compound of interest is a versatile functional group that can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazole rings. This reactivity could be exploited in the design of new drugs or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, the introduction of different substituents can affect the solubility, melting point, and stability of these compounds . The azido group is known to confer high energy and potentially explosive properties to compounds, which would need to be considered when handling 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone.

科学研究应用

光化学反应性和叠氮化

包括与 2-氨基-6-叠氮基-5,6-二氢-7(4H)-苯并噻唑酮 相似的结构在内的叠氮-四唑互变异构体的直接辐照在甲苯溶液中会产生中间氮烯的产物。当在丙烯酸甲酯或各种烯醇醚的存在下进行此反应时,会导致双键的叠氮化,特别是在烯醇醚中表现出显着的产率。这种光化学反应性为烯醇醚的叠氮化提供了一种新方法,突出了该化合物在合成有机化学中的用途 (D’Auria et al., 2009).

抗肿瘤特性

已经合成了与 2-氨基-6-叠氮基-5,6-二氢-7(4H)-苯并噻唑酮 相关的苯并噻唑,并评估了它们的抗肿瘤特性。氟化的 2-(4-氨基苯基)苯并噻唑在体外对某些人乳腺癌细胞系表现出有效的细胞毒性。这表明苯并噻唑核心结构的修饰,例如 2-氨基-6-叠氮基变体,可以产生具有显着抗肿瘤活性的化合物,为开发新的化疗药物提供途径 (Hutchinson et al., 2001).

金属配合物合成和生物活性

衍生自与 2-氨基-6-叠氮基-5,6-二氢-7(4H)-苯并噻唑酮 相关的结构的新型配体已被用于合成具有 Ag(I)、Pt(IV) 和 Au(III) 的新金属配合物。这些配合物对细菌病原体和真菌表现出有希望的抗菌性能。此外,这些配合物通过 DPPH 自由基清除测试显示出良好的抗氧化性能,表明它们具有多种生物应用的潜力 (Kyhoiesh & Al-adilee, 2022).

衍生物的抗菌和抗癌活性

从 2-氨基苯并噻唑制备的一系列氟代 1,2,3-三唑标记氨基双(苯并噻唑)衍生物,筛选了它们对人癌细胞系的抗菌和细胞毒活性。这项研究突出了苯并噻唑衍生物(包括与 2-氨基-6-叠氮基-5,6-二氢-7(4H)-苯并噻唑酮 相关的衍生物)在开发新的抗菌和抗癌治疗药物中的潜力 (Kumbhare et al., 2014).

属性

IUPAC Name |

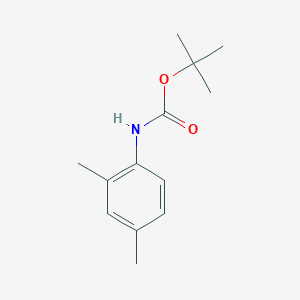

2-amino-6-azido-5,6-dihydro-4H-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5OS/c8-7-10-4-2-1-3(11-12-9)5(13)6(4)14-7/h3H,1-2H2,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNGPTXAMUUJRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1N=[N+]=[N-])SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648043 |

Source

|

| Record name | 2-Amino-6-azido-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone | |

CAS RN |

1001648-74-3 |

Source

|

| Record name | 2-Amino-6-azido-5,6-dihydro-7(4H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001648-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-azido-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)

![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)

![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)